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(1-Benzyl-5-methylpyrrolidin-3-yl)methanol
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Overview
Description
(1-Benzyl-5-methylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C13H19NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-5-methylpyrrolidin-3-yl)methanol typically involves the reaction of benzylamine with 5-methyl-3-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of novel pharmaceuticals, particularly in developing analgesics and anti-anxiety medications. Its structural features allow it to interact effectively with biological targets, making it a valuable component in drug formulation.
Case Study:
A patent describes the use of (1-Benzyl-5-methylpyrrolidin-3-yl)methanol for treating coughs by modulating P2X3 receptor activity. This receptor is involved in pain and inflammatory responses, indicating the compound's potential in pain management therapies .
Neuroscience Research
This compound has been utilized in studies investigating its effects on neurotransmitter systems within the central nervous system. Research has indicated its potential role in understanding mood disorders and other neuropsychiatric conditions.
Research Insights:
Studies have shown that compounds similar to this compound can influence dopamine D2-like receptors, which are crucial for regulating mood and behavior . This highlights its relevance in developing treatments for depression and anxiety disorders.
Drug Delivery Systems
The compound can enhance the solubility and bioavailability of poorly soluble drugs when incorporated into drug delivery formulations. This property is particularly advantageous for formulating oral medications where solubility is a limiting factor.
Application Example:
In pharmaceutical formulations, this compound has been tested for its ability to improve the pharmacokinetic profiles of various drugs, ensuring more effective therapeutic outcomes .
Organic Synthesis
As a versatile building block in organic synthesis, this compound allows researchers to create complex molecular structures efficiently. Its reactivity can be harnessed to produce various derivatives that may possess unique biological activities.
Synthesis Pathways:
Research has documented several synthetic routes involving this compound, showcasing its utility in generating diverse chemical entities that can be screened for biological activity .
Behavioral Studies
In animal models, this compound is used to assess the impact of various compounds on behavior, providing insights into addiction and cognitive function. These studies are crucial for understanding the mechanisms underlying substance use disorders.
Behavioral Assessment:
Experiments have demonstrated that alterations in the administration of this compound can significantly affect behavioral outcomes in rodent models, indicating its potential as a tool for studying addiction pathways .
Mechanism of Action
The mechanism of action of (1-Benzyl-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpyrrolidin-3-yl)methanol: A similar compound with a methyl group instead of a benzyl group.
(5-Methylpyrrolidin-3-yl)methanol: Another derivative with a different substitution pattern.
Uniqueness
(1-Benzyl-5-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
(1-Benzyl-5-methylpyrrolidin-3-yl)methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. This compound has garnered attention for its biological activities, particularly in neuropharmacology and cancer research.
- Molecular Formula : C12H17N
- Molecular Weight : 193.27 g/mol
- Structure : The presence of the benzyl group enhances lipophilicity, which may contribute to its distinct biological activities compared to related compounds.
The biological activity of this compound is believed to stem from its ability to interact with various biological receptors. The hydroxymethyl group can form hydrogen bonds, while the pyrrolidine ring participates in hydrophobic interactions, allowing the compound to modulate receptor activity effectively.
Neuropharmacological Effects
Research indicates that this compound exhibits neuroleptic activity. In studies evaluating its effects on apomorphine-induced stereotyped behavior in rats, it demonstrated significant antistereotypic activity, suggesting potential use in treating psychosis. Notably, a related compound, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, was found to be significantly more potent than traditional neuroleptics like haloperidol and metoclopramide .
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Investigations into related pyrrolidine derivatives have shown promising results against various cancer cell lines, indicating that this compound could play a role in developing new cancer therapies .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
This compound | N/A | Benzyl and hydroxymethyl substitutions | Neuroleptic and potential anticancer activity |
(S)-(1-Methylpyrrolidin-3-yl)methanol | 1210934-04-5 | Methyl substitution at nitrogen | Limited neuropharmacological effects |
(1-Ethylpyrrolidin-3-yl)methanol | 61472-22-8 | Ethyl substitution | Lower lipophilicity; reduced biological activity |
Case Studies and Research Findings
- Neuroleptic Activity : A study found that compounds derived from this compound exhibited antistereotypic effects significantly greater than haloperidol. This suggests potential for fewer side effects in clinical applications .
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines with IC50 values comparable to established drugs like veliparib and olaparib .
Properties
IUPAC Name |
(1-benzyl-5-methylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACUFSBKWAURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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